

TUG-905: A Technical Guide for Metabolic Disease Research

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For Researchers, Scientists, and Drug Development Professionals

Introduction

TUG-905 is a potent and selective synthetic agonist for the Free Fatty Acid Receptor 1 (FFA1), also known as G protein-coupled receptor 40 (GPR40).[1][2] FFA1 is predominantly expressed in pancreatic β-cells and enteroendocrine cells, and its activation by long-chain fatty acids is known to potentiate glucose-stimulated insulin secretion (GSIS). This makes FFA1 an attractive therapeutic target for type 2 diabetes and other metabolic disorders. **TUG-905**, with its improved ADME (absorption, distribution, metabolism, and excretion) properties due to a mesylpropoxy group, serves as a valuable tool for elucidating the physiological roles of FFA1 in metabolic regulation.[2][3] This technical guide provides a comprehensive overview of **TUG-905**, including its mechanism of action, available quantitative data, and detailed experimental protocols to facilitate its use in metabolic disease research.

Core Mechanism of Action

TUG-905 exerts its effects by binding to and activating FFA1. The primary signaling pathway involves the Gαq/11 subunit, which leads to the activation of phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key trigger for the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[4][5]



Beyond its role in insulin secretion, recent research has unveiled a central role for **TUG-905** in regulating energy homeostasis through its action in the hypothalamus.[1][6] Central administration of **TUG-905** has been shown to reduce body mass and increase the expression of pro-opiomelanocortin (POMC) mRNA, a precursor to anorexigenic peptides.[1] Furthermore, **TUG-905** promotes hypothalamic cell proliferation and survival.[1] Mechanistically, in hypothalamic neurons, **TUG-905** has been demonstrated to increase the expression of Brain-Derived Neurotrophic Factor (BDNF) and induce the phosphorylation of p38 mitogen-activated protein kinase (MAPK).[7]

Quantitative Data

The following tables summarize the available quantitative data for **TUG-905** and related FFA1 agonists.

Table 1: In Vitro Potency of **TUG-905**

Parameter	Value	Cell Line	Species	Reference
pEC50	7.03	Not specified	Not specified	[1]

Table 2: In Vivo Effects of Central TUG-905 Administration in Diet-Induced Obese Mice



Parameter	Treatment	Outcome	Reference
Body Weight	TUG-905 (i.c.v.)	Reduced	[1][6]
Caloric Intake	TUG-905 (i.c.v.)	Trend toward reduction	[1]
POMC mRNA Expression	TUG-905 (i.c.v.)	Increased	[1]
Hypothalamic Inflammation (pIKKα/ β)	TUG-905 (i.c.v.)	Reduced	[8]
Hypothalamic ER Stress (pIRE1, pPERK, peIF2α)	TUG-905 (i.c.v.)	Reduced	[8]
Energy Expenditure	TUG-905 (i.c.v.)	Increased	[6]
Brown Adipose Tissue (BAT) Thermogenesis	TUG-905 (i.c.v.)	Increased	[6]
Subcutaneous White Adipose Tissue (sWAT) Browning	TUG-905 (i.c.v.)	Increased	[6]

Note: Specific quantitative values for changes in body weight, caloric intake, and gene expression were not detailed in the provided search results.

Table 3: Effects of Other FFA1 Agonists on Glucose Homeostasis

Compound	Animal Model	Effect on Glucose Tolerance	Reference
TUG-770	Diet-induced obese mice	Normalized	[9]
TUG-469	Not specified	Potentiated glucose- stimulated insulin secretion	[3]



Note: This table is provided for context on the expected effects of potent FFA1 agonists. Detailed quantitative data for **TUG-905** in similar systemic metabolic studies were not available in the search results.

Experimental ProtocolsIn Vitro Assays

- 1. Hypothalamic Cell Proliferation and Gene Expression Analysis
- Cell Line: Neuro2a (murine neuroblastoma cells).[1][7]
- Treatment: TUG-905 (10 μM) for various time points (e.g., 2, 4, 24 hours for gene expression; 7, 13 days for proliferation).[1]
- · Gene Expression Analysis:
 - After treatment, cells are harvested and total RNA is extracted using a suitable method (e.g., TRIzol reagent).
 - RNA is reverse-transcribed to cDNA.
 - Quantitative PCR (qPCR) is performed to measure the mRNA levels of target genes such as GPR40, BDNF, and DCX.[1][7]
- Cell Proliferation Assay:
 - Cell proliferation can be assessed by measuring the incorporation of BrdU
 (Bromodeoxyuridine) or by quantifying the number of cells immunopositive for proliferation markers like DCX.[1][7]
- 2. Calcium Mobilization Assay
- Principle: To measure the increase in intracellular calcium concentration upon FFA1 activation.
- · General Protocol:



- Cells expressing FFA1 (e.g., transfected HEK293 cells or pancreatic β-cell lines) are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
- A baseline fluorescence reading is taken.
- TUG-905 is added at various concentrations.
- The change in fluorescence, corresponding to the change in intracellular calcium, is monitored over time using a fluorescence plate reader.[4]

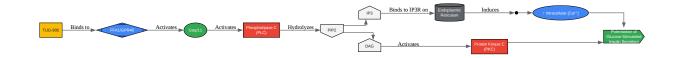
In Vivo Studies

- 1. Central Administration of TUG-905 in Mice
- Animal Model: 6-week-old male Swiss mice or diet-induced obese mice.[1][6]
- Administration: Intracerebroventricular (i.c.v.) injection.[1]
- Dosage: 2.0 µL of a 1.0 mM solution of **TUG-905**, administered twice daily for 6 days.[1]
- Outcome Measures:
 - Body Weight and Food Intake: Monitored daily.
 - Gene and Protein Expression in Hypothalamus: At the end of the treatment period, mice are euthanized, and the hypothalamus is dissected for analysis of POMC mRNA and proteins involved in inflammation and ER stress pathways (e.g., via qPCR and Western blotting).[1][8]
 - Energy Expenditure and Thermogenesis: Assessed using metabolic cages and infrared thermography.[6]
- 2. Oral Glucose Tolerance Test (OGTT) General Protocol
- Purpose: To assess the effect of a compound on glucose disposal.
- Procedure:
 - Animals are fasted overnight.



- A baseline blood glucose measurement is taken from the tail vein.
- TUG-905 or vehicle is administered orally at a predetermined dose.
- After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is administered orally.
- Blood glucose levels are measured at various time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.
- Note: A specific protocol and quantitative data for TUG-905 in an OGTT were not available in the provided search results.

Visualizations Signaling Pathway of TUG-905 via FFA1

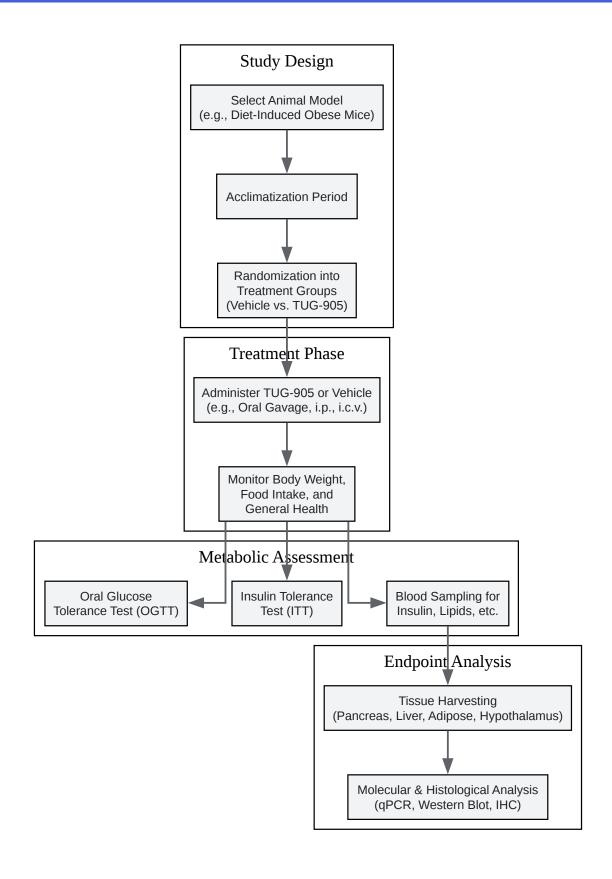


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Caption: FFA1 signaling pathway initiated by TUG-905.

Experimental Workflow for In Vivo Metabolic Studies





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Caption: General workflow for in vivo metabolic studies.



Conclusion

TUG-905 is a valuable pharmacological tool for investigating the role of FFA1 in metabolic diseases. Its potency and selectivity, combined with favorable ADME properties, make it suitable for both in vitro and in vivo studies. While the available data strongly support a role for **TUG-905** in central regulation of energy balance, further research is needed to fully quantify its systemic effects on glucose homeostasis and insulin sensitivity. The experimental protocols and conceptual frameworks provided in this guide are intended to support the design and execution of such future investigations, ultimately contributing to a better understanding of FFA1 as a therapeutic target.

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